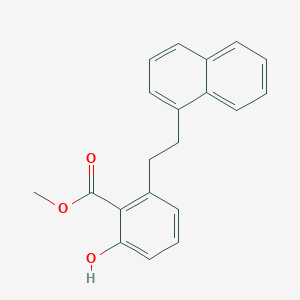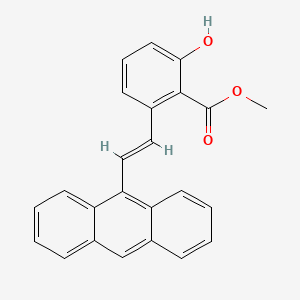
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings . It has been synthesized and studied for its photophysical properties .
Synthesis Analysis
The synthesis of anthracene derivatives, including this compound, often involves the Suzuki/Sonogashira cross-coupling reactions . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound is influenced by its anthracene core and the attached groups. The introduction of styryl and triphenylamine groups to the anthracene core helps to increase the conjugation relative to the anthracene moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by its structure. The presence of the anthracene core and the attached groups can affect its reactivity. For example, the effect of cyano (–CN) substitution was found to be effective to alter the charge population and frontier orbital energy levels .Physical And Chemical Properties Analysis
This compound exhibits aggregation-induced emission (AIE) properties, which means it exhibits intensified emission upon aggregation . Its photophysical properties are strongly cyano-dependent .Aplicaciones Científicas De Investigación
Analytical Methodologies for Methyl Esters
Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been studied for its presence in cosmetics, with various analytical methods employed for its detection and quantification. Techniques such as spectrophotometry, HPLC, UPLC, and electrokinetic capillary electrophoresis have been highlighted for their suitability in analyzing complex samples, indicating a potential approach for analyzing similar compounds like "2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester" in various matrices (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).
Environmental Behavior of Methyl Esters
The environmental behavior and fate of parabens, esters of para-hydroxybenzoic acid, have been reviewed, highlighting their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This review could offer insights into environmental considerations for similar compounds (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Applications of Methyl Esters
Research on xylan derivatives has explored the synthesis of xylan esters, suggesting potential applications in drug delivery and as antimicrobial agents. This mini-review presents a promising path to new biopolymer ethers and esters with specific properties, which could be relevant for understanding the application potential of "2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester" (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 2-[(E)-2-anthracen-9-ylethenyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-15,25H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUSCIOKBSLIB-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
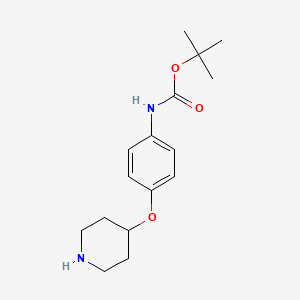
![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)

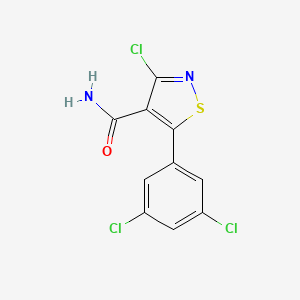
![Octadec-9-enoic acid 2-{[2-tert-butoxycarbonylamino-2-(methoxy-methyl-carbamoyl)-ethoxy]-hydroxy-phosphoryloxy}-1-octadec-9-enoyloxymethyl-ethyl ester](/img/structure/B6338979.png)
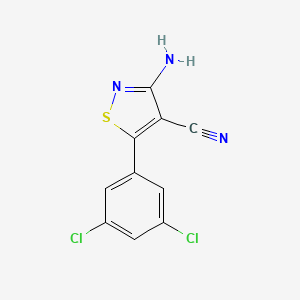
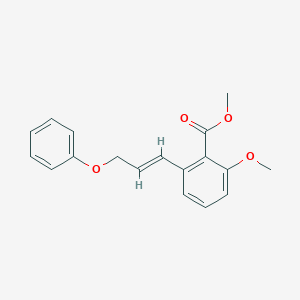
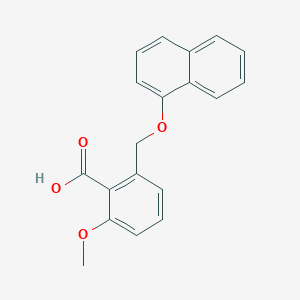
![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)
